molecular formula C12H23NO2 B14163226 7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane CAS No. 927833-32-7

7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane

Cat. No.: B14163226
CAS No.: 927833-32-7
M. Wt: 213.32 g/mol
InChI Key: WZKFVIZHXDPEFA-UHFFFAOYSA-N
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Description

7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane is a chemical compound characterized by its unique bicyclic structure. This compound is part of a class of compounds known for their interesting chemical and biological properties. The structure includes a seven-membered ring with nitrogen and oxygen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane typically involves the formation of the bicyclic structure through a series of organic reactions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the functional groups involved.

Scientific Research Applications

7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size.

    7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.1]octane: A compound with a similar bicyclic structure but different connectivity of atoms.

Uniqueness

7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms in the bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

927833-32-7

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

7-butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane

InChI

InChI=1S/C12H23NO2/c1-4-6-7-13-8-12(5-2)9-14-11(13,3)15-10-12/h4-10H2,1-3H3

InChI Key

WZKFVIZHXDPEFA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2(COC1(OC2)C)CC

Origin of Product

United States

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